molecular formula C14H12S B11949948 [(E)-2-(Phenylsulfanyl)ethenyl]benzene

[(E)-2-(Phenylsulfanyl)ethenyl]benzene

Cat. No.: B11949948
M. Wt: 212.31 g/mol
InChI Key: NCSYOCXYJXZCGQ-VAWYXSNFSA-N
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Description

[(E)-2-(Phenylsulfanyl)ethenyl]benzene is an aromatic compound featuring a benzene ring connected via an ethenyl (C=C) bridge to a phenylsulfanyl (S-Ph) group. The stereospecific E-configuration ensures a planar geometry, facilitating conjugation across the ethenyl linkage and the aromatic systems. This structural motif imparts unique electronic properties, such as extended π-conjugation, which can influence optical behavior and reactivity.

The phenylsulfanyl group, a thioether, introduces moderate electron-donating effects due to sulfur’s lone pairs, enhancing charge delocalization. This contrasts with hydroxyl or sulfonyl groups, which exhibit stronger electron-withdrawing or donating tendencies depending on their oxidation state. Applications of such compounds may span organic electronics, supramolecular materials, or pharmaceutical intermediates, though specific uses for this compound require further exploration .

Properties

Molecular Formula

C14H12S

Molecular Weight

212.31 g/mol

IUPAC Name

[(E)-2-phenylethenyl]sulfanylbenzene

InChI

InChI=1S/C14H12S/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h1-12H/b12-11+

InChI Key

NCSYOCXYJXZCGQ-VAWYXSNFSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/SC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=CSC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(E)-2-phenylethenyl]thio}benzene typically involves the reaction of a phenylethenyl halide with a thiol compound under basic conditions. One common method is the nucleophilic substitution reaction where the thiol group replaces the halide on the phenylethenyl group. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the deprotonation of the thiol, making it a more reactive nucleophile.

Industrial Production Methods

Industrial production of {[(E)-2-phenylethenyl]thio}benzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Catalysts and solvents are chosen to maximize the reaction rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

{[(E)-2-phenylethenyl]thio}benzene can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol or hydrocarbon using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, hydrocarbons.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

{[(E)-2-phenylethenyl]thio}benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of {[(E)-2-phenylethenyl]thio}benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thioether linkage can also undergo metabolic transformations, producing active metabolites that contribute to its overall effect.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties of [(E)-2-(Phenylsulfanyl)ethenyl]benzene and Analogues

Compound Name Substituents Electronic Nature Key Properties/Applications Reference
This compound Phenylsulfanyl (S-Ph) Electron-donating (thioether) Enhanced π-conjugation; potential optoelectronic applications -
Oxyresveratrol 3,5-Dihydroxyphenyl, dihydroxy Electron-donating (hydroxyl) Antioxidant activity; UV absorption
CS1 (2-[(E)-2-[4-[(E)-2-(2-Cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile) Cyano (-CN) Strong electron-withdrawing Supramolecular luminescent materials
6-[2-(Methyl-carbamoyl)phenylsulfanyl]-3-E-[2-(pyridin-2-yl)ethenyl]indazole Pyridyl, carbamoyl Mixed donor/acceptor Anticrystalline forms; anticancer research
1-Methyl-4-[2-[(tridecafluorohexyl)sulfonyl]ethenyl]benzene Tridecafluorohexylsulfonyl (-SO₂-C₆F₁₃) Electron-withdrawing, hydrophobic Fluorinated surfactants or coatings

Substituent Effects on Electronic Properties

  • Electron-Donating Groups : The phenylsulfanyl group in this compound donates electrons via sulfur’s lone pairs, stabilizing the conjugated system. This contrasts with hydroxyl-substituted analogues like oxyresveratrol, where hydrogen bonding and stronger polarity dominate .
  • Electron-Withdrawing Groups: Cyano (-CN) in CS1 and sulfonyl (-SO₂-) in fluorinated derivatives () reduce electron density, red-shifting absorption spectra and enhancing charge-transfer capabilities. Such groups are pivotal in stimuli-responsive luminescent materials .

Steric and Geometric Considerations

  • The E-configuration in this compound ensures minimal steric hindrance between aromatic rings, promoting planar conjugation. Heterocyclic variants (e.g., benzofuran in ) introduce ring strain and altered conjugation pathways, affecting photophysical behavior .

Functional and Application Comparisons

Supramolecular and Optoelectronic Materials

  • Luminescent Materials: CS1–CS3 () utilize cyano groups for dynamic supramolecular assembly, enabling stimuli-responsive luminescence. The phenylsulfanyl group in the target compound may offer similar tunability but with reduced polarity, favoring solubility in nonpolar matrices .

Pharmacological Potential

  • Oxyresveratrol’s hydroxyl groups confer antioxidant and anti-inflammatory properties, whereas sulfanyl-containing compounds (e.g., ) exhibit bioactivity through sulfur’s nucleophilicity. The target compound’s simpler structure may serve as a precursor for bioactive molecules but lacks direct evidence of therapeutic utility .

Solubility and Stability

  • Fluorinated sulfonyl derivatives () exhibit exceptional hydrophobicity and thermal stability, suitable for high-performance coatings. In contrast, this compound’s thioether group balances moderate polarity and stability, favoring organic solvent processing .

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